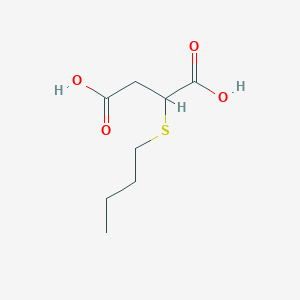

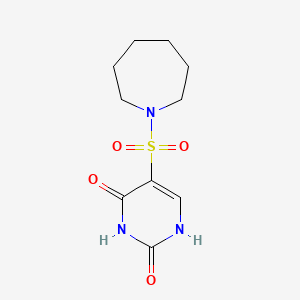

![molecular formula C18H31N3O4 B5507042 1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that exhibit a rich chemistry due to their structural complexity and functionality. These molecules, often related to piperidine and its derivatives, play a crucial role in various fields, including pharmaceuticals, due to their biological activity and potential therapeutic applications. The compound's synthesis and analyses contribute to our understanding of its properties and applications.

Synthesis Analysis

Synthetic approaches to piperidine derivatives involve strategic functionalization and incorporation of substituents to achieve desired molecular complexity. Methods may include starting from readily available carbohydrate lactones to obtain branched iminosugars and related compounds, highlighting the versatility of synthetic routes to access complex piperidine structures (Simone et al., 2012).

Scientific Research Applications

Orthogonal Protection Strategies

The development of orthogonal protection strategies for amino acids is crucial in peptide synthesis and medicinal chemistry. For instance, the synthesis of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine, such as 1-tert-butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid, highlights the importance of these methodologies in the efficient synthesis of complex molecules (Hammarström et al., 2005).

Synthesis of Analogues

Research on the synthesis of new analogues for existing compounds contributes to the discovery of molecules with potential therapeutic applications. Studies on the synthesis of analogues of diphenylpyraline, exploring the conversion of 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols and their antimycobacterial activity, exemplify the exploration of piperidine derivatives for biomedical applications (Weis et al., 2003).

Biological Activities

The investigation of biological activities of compounds is a significant aspect of drug discovery. For instance, the synthesis and cytotoxic activity evaluation of a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by condensation involving piperidine, demonstrates the potential of such compounds in cancer research (Vosooghi et al., 2010).

properties

IUPAC Name |

1-[1-(dimethylcarbamoyl)piperidine-4-carbonyl]-3-propylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O4/c1-4-8-18(16(23)24)9-5-10-21(13-18)15(22)14-6-11-20(12-7-14)17(25)19(2)3/h14H,4-13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCHWWWUKVDULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)N(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

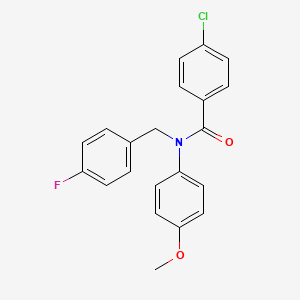

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

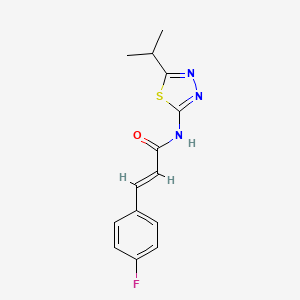

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)